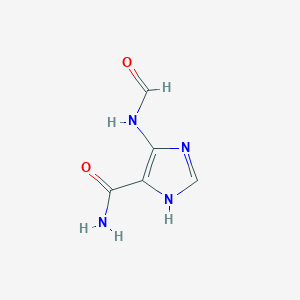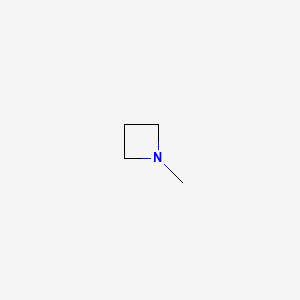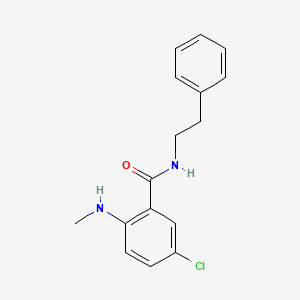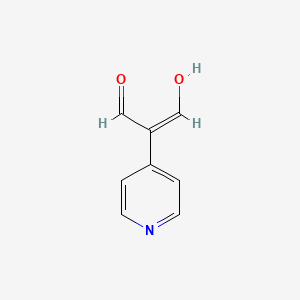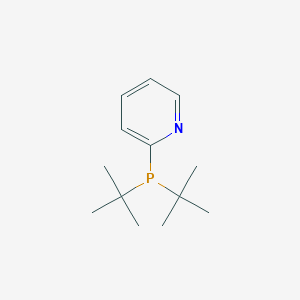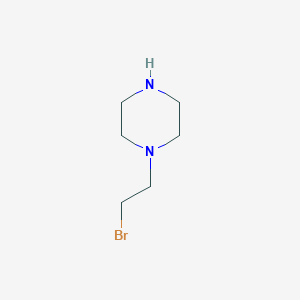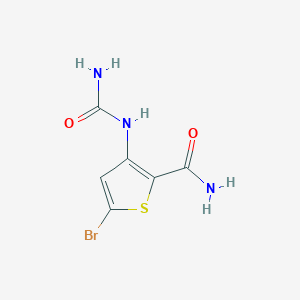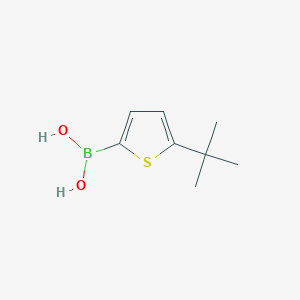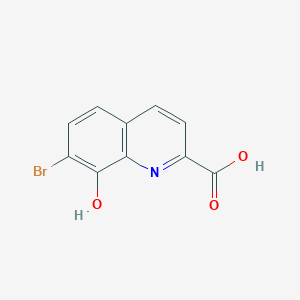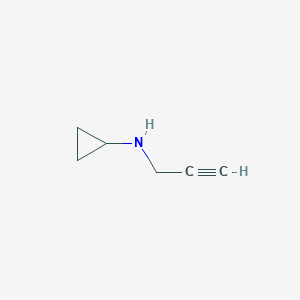![molecular formula C24H36N2O4S2 B3268730 N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide CAS No. 496014-87-0](/img/structure/B3268730.png)
N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide
Overview
Description
N4,N4,N4’,N4’-tetrapropyl-[1,1’-biphenyl]-4,4’-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two sulfonamide groups and four propyl substituents, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4,N4’,N4’-tetrapropyl-[1,1’-biphenyl]-4,4’-disulfonamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Sulfonamide Groups: The sulfonamide groups are introduced via a reaction between the biphenyl compound and sulfonyl chloride in the presence of a base such as triethylamine.
Addition of Propyl Groups: The final step involves the alkylation of the sulfonamide groups with propyl halides under basic conditions.
Industrial Production Methods
Industrial production of N4,N4,N4’,N4’-tetrapropyl-[1,1’-biphenyl]-4,4’-disulfonamide may involve large-scale batch reactions using similar synthetic routes. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N4,N4,N4’,N4’-tetrapropyl-[1,1’-biphenyl]-4,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with hydrogenated sulfonamide groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide groups.
Scientific Research Applications
N4,N4,N4’,N4’-tetrapropyl-[1,1’-biphenyl]-4,4’-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N4,N4,N4’,N4’-tetrapropyl-[1,1’-biphenyl]-4,4’-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl core provides structural stability, while the propyl groups enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N4,N4,N4’,N4’-tetra([1,1’-biphenyl]-4-yl)-[1,1’4’,1’‘-terphenyl]-4,4’'-diamine: Known for its high thermal stability and hole transport properties.
N,N,N’,N’-tetra(4-methoxyphenyl)-[1,1’-biphenyl]-4,4’-diamine: Features methoxy groups that enhance its electronic properties.
Uniqueness
N4,N4,N4’,N4’-tetrapropyl-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to its combination of sulfonamide and propyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-[4-(dipropylsulfamoyl)phenyl]-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O4S2/c1-5-17-25(18-6-2)31(27,28)23-13-9-21(10-14-23)22-11-15-24(16-12-22)32(29,30)26(19-7-3)20-8-4/h9-16H,5-8,17-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNNDCMHWVCOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



